molecular formula C18H17N3OS B3907482 N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide

N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide

Cat. No.: B3907482
M. Wt: 323.4 g/mol
InChI Key: KQXCKRBGQOOWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. In

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. This compound has also been found to interact with the GABAergic system and the opioid system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to decrease pain sensitivity, reduce inflammation, and prevent seizures. This compound has also been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide in lab experiments is its versatility. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, this compound has been found to be relatively safe and non-toxic in animal models. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its accessibility to researchers who do not have expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Additionally, research on the use of this compound as a diagnostic tool for cancer is an area of interest. Further studies are needed to determine the specificity and sensitivity of this compound for different types of cancer. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new pharmacological tools with unique biochemical and physiological effects.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its versatile biochemical and physiological effects. Its potential use in the treatment of neurodegenerative diseases and as a diagnostic tool for cancer makes it an area of interest for future research. While the complex synthesis method may limit its accessibility to some researchers, its safety and non-toxicity in animal models make it a valuable tool for those who have expertise in organic chemistry.

Scientific Research Applications

N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide has been used in scientific research for its potential as a pharmacological tool. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been investigated for its potential as a diagnostic tool for cancer.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-3-6-10-16(12)19-17(22)11-23-18-15-9-5-4-8-14(15)13(2)20-21-18/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCKRBGQOOWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322742
Record name N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

354539-87-0
Record name N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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